molecular formula C9H9BrN2O B1446570 5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 1379301-51-5

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1446570
CAS RN: 1379301-51-5
M. Wt: 241.08 g/mol
InChI Key: LZWXUCHUUKWLBU-UHFFFAOYSA-N
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Description

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound . The InChI code for this compound is 1S/C9H10N2O/c1-6-4-7 (2)11 (3)9 (12)8 (6)5-10/h4H,1-3H3 .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 284.1±40.0 °C and the predicted density is 1.54±0.1 g/cm3 .

Scientific Research Applications

Anti-Corrosion Potential

The compound has been evaluated for its anti-corrosion potential, particularly on mild steel in acidic environments. The study utilized gravimetric analysis, Tafel polarization, and Electrochemical Impedance Spectroscopy (EIS) to assess its effectiveness. Results indicated a significant reduction in corrosion rates, with the highest efficacy at an 81.89% reduction for a concentration of (2 \times 10^{-3} M) .

Antimicrobial Activity

This dihydropyridine derivative has shown promising results against a range of bacterial and fungal pathogens, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas, Candida albicans, and Aspergillus niger. It was found to outperform Gentamicin in antimicrobial screenings, indicating its potential as a therapeutic agent .

Antioxidant Properties

The compound’s antioxidant capacity was quantified using the DPPH free radical scavenging assay, with ascorbic acid as a benchmark. The IC50 value was determined to be (113.964 \pm 0.076 \mu g/ml), showcasing its ability to neutralize free radicals and suggesting its use in oxidative stress-related conditions .

Synthesis and Characterization

The synthesis of this compound involves a strategic reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in an ethanol medium. Spectral validations, including FTIR, NMR, and Mass spectrometry, confirmed the hypothesized chemical structure .

Biological Activity in Cancer Treatment

Indole derivatives, which are structurally related to the compound , have been recognized for their role in treating cancer cells. They exhibit various biologically vital properties and are being studied for their application in cell biology and as active compounds in combating different types of disorders .

Role in Synthesis of Alkaloids

The indole moiety, present in the compound, is prevalent in several alkaloids. These derivatives are synthesized for their significant biological activities and are important in natural products and drugs .

Molecular Docking Studies

Indolyl derivatives have been reported in molecular docking studies, particularly as potential anti-HIV-1 agents. This highlights the compound’s relevance in the development of new therapeutic agents against HIV .

Insecticidal Applications

1,4-Dihydropyridines, which include the compound , have been explored for their insecticidal properties. The research in this area is focused on creating highly selective and effective insecticides .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, inhaled, or in contact with skin. It may cause skin and eye irritation and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

5-bromo-1,4,6-trimethyl-2-oxopyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c1-5-7(4-11)9(13)12(3)6(2)8(5)10/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWXUCHUUKWLBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(C(=C1Br)C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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